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For Researchers, Scientists, and Drug Development Professionals

Talabostat (formerly PT-100), an inhibitor of dipeptidyl peptidases (DPPs) such as fibroblast
activation protein (FAP), has been investigated as an anti-cancer agent both as a monotherapy
and in combination with other treatments. This guide provides an objective comparison of its
performance in these two settings, supported by experimental data from clinical trials.

At a Glance: Efficacy Showdown

Therapy Type Key Findings

Modest clinical activity observed. In a Phase I
) trial for metastatic colorectal cancer, no
Single-Agent Talabostat o
objective responses were seen, though 21% of

patients achieved stable disease.[1][2][3]

Demonstrates potential for synergistic effects,
though results vary. Combination with cisplatin
in advanced melanoma showed a 13.9% patrtial
response rate in evaluable patients.[4] When
combined with rituximab for chronic lymphocytic
Combination Therapy ) .
leukemia, a 21% partial response rate was
observed in patients who had failed previous
therapies.[5] A combination with pembrolizumab
in advanced solid tumors resulted in a 47%

disease control rate.[6]
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Quantitative Data Summary

The following tables provide a detailed look at the quantitative outcomes from key clinical trials
of talabostat as a single agent and in combination therapies.

Table 1- Effi f Talal inal

L . Median ]
Objective  Disease . Median
Number Progressi
Cancer Respons Control Overall
Phase of on-Free .
Type . e Rate Rate . Survival
Patients Survival
(ORR) (DCR) (0S)
(PFS)
Metastatic 21% Not
0
Colorectal Il 28 0% (Stable 1.6 months
) Reported
Cancer Disease)

Data sourced from a Phase Il trial in patients with previously treated metastatic colorectal
cancer.[1][2][3]

Table 2: Efficacy of Talabostat in Combination Therapy
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L Median
Number Obijectiv . .
. Disease Progres Median
Combin of e .
Cancer ] ] Control sion- Overall
ation Phase Patients Respon .
Type Rate Free Survival
Agent (evalua se Rate .
(DCR) Survival (OS)
ble) (ORR)
(PFS)
Advance ) 5.3%
) Pembroli ] 2.7 20.5
d Solid Il 31 (19) (unconfir ~ 47%
zumab months months
Tumors med PR)
Advance 13.9%
_ 60.4%
d ) ] (Partial 2.8 8.5
Cisplatin Il 74 (43) (PR +
Melanom Respons sD) months months
a e)
Chronic
21%
Lymphoc .
) Rituxima (Partial 84% (PR 3.6 Not
ytic Il 20 (19)
] b Respons  + SD) months Reported
Leukemi
e)
a
Non-
7.1% (2
Small Docetaxe Not Not Not
42 PR, 1
Cell Lung | cR) Reported Reported Reported
Cancer

Data for Advanced Solid Tumors with Pembrolizumab from a Phase 1l basket study.[6] Data for

Advanced Melanoma with Cisplatin from a Phase |l trial in second-line stage IV melanoma.[4]

[7][8] Data for Chronic Lymphocytic Leukemia with Rituximab from a Phase Il study in patients

previously treated with a rituximab/fludarabine regimen.[5] Data for Non-Small Cell Lung

Cancer with Docetaxel from a Phase |l trial in patients who failed previous platinum-based

chemotherapy.[9]

Experimental Protocols
Talabostat as a Single Agent in Metastatic Colorectal

Cancer
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o Study Design: This was a single-arm, open-label Phase Il study.[1][3]

» Patient Population: Patients enrolled had metastatic colorectal cancer and had previously
received systemic chemotherapies.[1][2][3] Eligibility required measurable disease, a
performance status of 0 to 2, and adequate organ function.[1][2][3]

e Dosing Regimen: Patients were treated with 200 pg of Val-boroPro (Talabostat)
administered orally twice daily (BID) continuously.[1][2][3]

e Endpoint Assessments: Tumor response was evaluated using the Response Evaluation
Criteria in Solid Tumors (RECIST).[1]

Talabostat in Combination with Pembrolizumab for
Advanced Solid Cancers

¢ Study Design: This was an open-label, Phase Il basket trial.[6]

o Patient Population: The study enrolled 31 patients with various advanced solid tumors.[6]
The trial included two cohorts: cohort A for checkpoint inhibitor (ICI) naive patients and
cohort B for ICI pretreated patients.[6]

o Dosing Regimen: Patients received talabostat orally twice daily on days 1-14 and

pembrolizumab intravenously over 30 minutes on day 1.[10][11] Cycles were repeated every

21 days.[10][11]

e Endpoint Assessments: The primary objectives were to assess dose-limiting toxicity (DLT)
rates and response rates using RECIST v1.1 and immune RECIST (iRECIST).[6]

Talabostat in Combination with Cisplatin for Advanced
Melanoma

o Study Design: This was a Phase Il, open-label, single-arm study.[7][8]

o Patient Population: 74 patients with unresectable stage IV metastatic melanoma with no
more than one prior chemotherapy or biotherapy for stage IV disease were enrolled.[4]
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e Dosing Regimen: Patients received four 3-week cycles of cisplatin (75 mg/m”2 on day 1) and
talabostat (300 pg twice daily orally on days 2 to 15).[4] Dose escalation to talabostat 400
ug twice daily was dependent on tolerability.[4] Following the combination cycles, patients
continued with single-agent talabostat until disease progression or unacceptable toxicity.[4]

o Endpoint Assessments: The primary endpoint was overall response.[7][8] Secondary
endpoints included the rate of complete responses, duration of objective response,
progression-free survival (PFS), and overall survival.[7][8]

Talabostat in Combination with Rituximab for Chronic
Lymphocytic Leukemia (CLL)

o Study Design: This was a single-arm, open-label Phase Il study.[5]

o Patient Population: The study included patients with advanced CLL who had previously been
treated with a rituximab/fludarabine regimen.[5]

» Dosing Regimen: The 28-day treatment course consisted of rituximab 375mg/m”2 on Days
1, 8, 15, and 22, with talabostat 300mcg BID tablets for 6 days following each rituximab
infusion.[5]

e Endpoint Assessments: The primary endpoint was disease response evaluated per NCI-WG
criteria.[5]

Visualizing the Mechanisms and Processes
Signaling Pathway of Talabostat
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Caption: Talabostat inhibits DPPs, leading to increased cytokine and chemokine levels, which
in turn stimulate an anti-tumor immune response.

Experimental Workflow for a Typical Combination
Therapy Trial
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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